molecular formula C28H28N2O3S2 B331902 PROPYL 2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

PROPYL 2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B331902
M. Wt: 504.7 g/mol
InChI Key: ZVUSYNPCQCSTBP-UHFFFAOYSA-N
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Description

Propyl 2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that features a unique structure combining quinoline, thiophene, and cycloheptane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. Key steps may include:

    Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Synthesis of the thiophene ring: Thiophene derivatives can be synthesized using the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Cycloheptane ring formation: This can be synthesized through a series of cyclization reactions starting from linear precursors.

    Coupling reactions: The final compound is formed by coupling the quinoline, thiophene, and cycloheptane moieties using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene and quinoline rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using hydrogenation reactions with catalysts like palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield fully hydrogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving thiophene and quinoline derivatives.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure and potential biological activity.

    Industry: Use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of PROPYL 2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline and thiophene moieties could play a role in these interactions, potentially affecting pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.

    Thiophene derivatives: Compounds like suprofen and articaine, which have anti-inflammatory and anesthetic properties.

Uniqueness

Propyl 2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its combination of quinoline, thiophene, and cycloheptane moieties, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C28H28N2O3S2

Molecular Weight

504.7 g/mol

IUPAC Name

propyl 2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C28H28N2O3S2/c1-3-15-33-28(32)25-19-10-5-4-6-12-23(19)35-27(25)30-26(31)20-16-22(24-14-13-17(2)34-24)29-21-11-8-7-9-18(20)21/h7-9,11,13-14,16H,3-6,10,12,15H2,1-2H3,(H,30,31)

InChI Key

ZVUSYNPCQCSTBP-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)C

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)C

Origin of Product

United States

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